Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate
Description
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate (CAS 900799-66-8) is a benzoic acid derivative with the molecular formula C₁₇H₁₇NO₅ . Its structure features a methyl ester group at the 1-position, a benzoyloxy substituent at the 2-position, and a 2-hydroxyethylamino group at the 4-position of the benzene ring. This compound is of interest due to its structural complexity, which combines ester, amide, and hydroxyl functionalities.
Properties
CAS No. |
6964-98-3 |
|---|---|
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
methyl 2-benzoyloxy-4-(2-hydroxyethylamino)benzoate |
InChI |
InChI=1S/C17H17NO5/c1-22-17(21)14-8-7-13(18-9-10-19)11-15(14)23-16(20)12-5-3-2-4-6-12/h2-8,11,18-19H,9-10H2,1H3 |
InChI Key |
YHJJIAQYEMRVHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)NCCO)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 2-hydroxybenzoate is then subjected to a benzoylation reaction using benzoyl chloride in the presence of a base like pyridine to form methyl 2-(benzoyloxy)benzoate. Finally, the hydroxyethylamino group is introduced through a nucleophilic substitution reaction with 2-hydroxyethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Ester Hydrolysis
The compound contains two ester groups: the methyl ester at position 1 and the benzoyloxy ester at position 2.
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Mechanistic Notes :
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The benzoyloxy ester is more sterically hindered, requiring harsher conditions for hydrolysis compared to the methyl ester.
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Base-catalyzed saponification of the benzoyloxy group may compete with nucleophilic attack on the adjacent amino group under alkaline conditions.
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Reactions of the Amino Group
The secondary amine (N-linked to hydroxyethyl) can undergo alkylation, acylation, or oxidation.
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Key Considerations :
Oxidation of the Hydroxyethyl Group
The primary alcohol in the hydroxyethyl chain is susceptible to oxidation.
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Selectivity : PCC selectively oxidizes primary alcohols to ketones without over-oxidizing to carboxylic acids.
Photochemical Reactions
The benzoyloxy group may undergo photo-Fries rearrangement under UV light.
| Conditions | Product | References |
|---|---|---|
| UV light (254 nm), inert atmosphere | 4-[(2-Hydroxyethyl)amino]-2-hydroxybenzophenone (via aryl radical intermediate) |
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Mechanism : Homolytic cleavage of the benzoyloxy ester generates a benzoyloxy radical, which rearranges to form a phenolic ketone .
Transesterification
The methyl ester can participate in alcohol-exchange reactions.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Ethanol, H<sub>2</sub>SO<sub>4</sub> | Reflux | Ethyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate |
Radical-Mediated Reactions
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Delivery Systems
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate has been investigated as a component in advanced drug delivery systems. Its structure allows for the conjugation of various therapeutic agents, enhancing their solubility and bioavailability. The compound's ability to form stable linkages with drugs facilitates controlled release profiles, making it suitable for targeted therapies, especially in oncology .
1.2 Antibody-Drug Conjugates (ADCs)
Recent studies have explored the use of this compound in the development of antibody-drug conjugates. By linking cytotoxic agents to antibodies via this compound, researchers aim to improve the specificity and efficacy of cancer treatments. The ester linkage provided by this compound allows for selective release of the drug upon internalization by target cells .
Biochemical Research
2.1 Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various biological targets. Its structural features enable it to act as a competitive inhibitor for certain enzymes, which is crucial in understanding metabolic pathways and developing new therapeutic strategies .
2.2 Mechanistic Studies in Pharmacology
Research has indicated that this compound can modulate signaling pathways involved in cell proliferation and apoptosis. This makes it a valuable tool in pharmacological studies aimed at elucidating the mechanisms underlying drug action and resistance .
Formulation Development
3.1 Cosmetic and Dermatological Applications
The compound's properties lend themselves well to formulation in cosmetic products, particularly those targeting skin hydration and anti-aging effects. Its ability to enhance skin permeability allows for improved delivery of active ingredients, making it a popular choice in topical formulations .
3.2 Pharmaceutical Formulations
In pharmaceutical contexts, this compound is being evaluated for its role as an excipient that can enhance the stability and efficacy of various drug formulations. Its compatibility with numerous active pharmaceutical ingredients (APIs) enables its integration into diverse therapeutic regimens .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoyloxy group may also interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoate Esters
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
Substituent Effects on Polarity and Solubility: The 2-hydroxyethylamino group in the target compound introduces a hydroxyl moiety, enhancing hydrophilicity compared to analogs with methylamino (e.g., 6970-49-6) or methoxy-oxoethyl groups (e.g., 90544-87-9) . Benzoyloxy (ester) vs. benzyloxy (ether): The ester group in the target compound may increase susceptibility to hydrolysis compared to the ether in Methyl 4-benzyloxy-2-hydroxybenzoate, affecting stability in aqueous environments .
Synthetic Routes: The target compound likely shares synthetic strategies with analogs, such as condensation of aromatic amines with activated esters. For example, and describe reactions of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines under acid catalysis, a method adaptable to introducing the 2-hydroxyethylamino group .
Biological and Material Applications: Compounds with benzoyloxy and hydroxyethylamino groups (e.g., the target) may exhibit enhanced hydrogen-bonding capacity, favoring interactions in biological systems or liquid crystal matrices . In contrast, sulfonylurea analogs (e.g., metsulfuron methyl ester, ) are explicitly used as herbicides due to their triazine and sulfonyl groups, which are absent in the target compound .
Structural Analysis of Key Derivatives
Methyl 2-benzoyloxy-4-(methylamino)benzoate (6970-49-6)
- Structural Difference: Replaces the 2-hydroxyethylamino group with a methylamino group.
Methyl 4-benzyloxy-2-hydroxybenzoate
- Structural Difference: Features a benzyloxy ether and phenolic hydroxyl group instead of benzoyloxy ester and hydroxyethylamino groups.
- Impact : The ether group increases stability against hydrolysis, while the free hydroxyl group enhances acidity (pKa ~10), making it suitable for pH-sensitive applications .
Biological Activity
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate, a compound with the CAS number 7150-99-4, has garnered attention for its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H21NO6 |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | Methyl 2-benzoyloxy-4-[(2-hydroxyethyl)amino]benzoate |
| CAS Number | 7150-99-4 |
The structure features a benzoyloxy group and a bis(2-hydroxyethyl)amino group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with proteins, influencing their conformation and function. Additionally, the hydrophobic benzoyloxy group enhances its interaction with lipid membranes, facilitating cellular uptake and activity .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cancer progression .
- Antimicrobial Properties : Preliminary investigations have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens, including strains resistant to conventional antibiotics .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, demonstrating the ability to reduce pro-inflammatory cytokines in vitro .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an enzyme inhibitor, showing significant activity against key metabolic enzymes linked to cancer cell proliferation .
- In another investigation, researchers found that derivatives of this compound exhibited promising antimicrobial activity against Acinetobacter baumannii and Pseudomonas aeruginosa, indicating potential applications in treating infections caused by these resistant bacteria .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl benzoate | Simple ester with a benzene ring | Limited biological activity |
| Methyl 3,5-bis(benzoyloxy)benzoate | Two benzoyloxy groups | Enhanced enzyme inhibition |
| Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane | Similar amino functionality | Neuroprotective effects |
This compound stands out due to its combination of functional groups that enhance both its chemical reactivity and biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
